Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester is a chemical compound with the molecular formula C9H11N3O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the amino group is substituted with an aminoiminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reaction of 4-aminobenzoic acid with methyl chloroformate in the presence of a base, such as triethylamine. This method provides a more direct route to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: This compound is similar but lacks the aminoiminomethyl group.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Another similar compound with a dimethylamino group instead of the aminoiminomethyl group.
Uniqueness
Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 4-(hydrazinylmethylideneamino)benzoate |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)7-2-4-8(5-3-7)11-6-12-10/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
ULTYOFQLIATHSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.